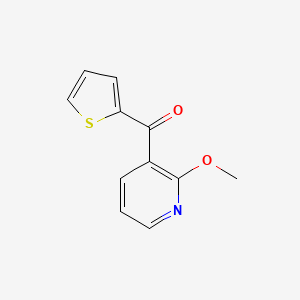

2-Methoxy-3-thenoylpyridine

Description

Significance of Pyridine-Thiophene Scaffolds in Modern Organic Chemistry

Pyridine (B92270) and thiophene (B33073) rings are considered privileged scaffolds in drug discovery and materials science. nih.govrsc.org The pyridine nucleus, a nitrogen-containing six-membered aromatic heterocycle, is a cornerstone in the development of pharmaceuticals, with over 7,000 existing drug molecules incorporating this moiety. rsc.orgrsc.org Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile component in designing molecules with specific biological targets. rsc.org

Similarly, thiophene, a five-membered sulfur-containing heterocycle, is a prominent pharmacophore, ranking fourth in the US FDA approval of small drug molecules over the last decade. nih.gov Thiophenes are recognized for their electron-rich nature and their ability to act as bioisosteres of phenyl groups, often leading to improved pharmacokinetic profiles. nih.gov

The fusion or direct linkage of these two heterocyclic systems into a single molecular entity, such as in thenoylpyridines, creates a scaffold with a unique electronic and steric profile. Thienopyridine derivatives, for instance, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. researchgate.net These scaffolds serve as crucial intermediates in the synthesis of agrochemicals and pharmaceuticals. researchgate.net The combination of the π-electron deficient pyridine and π-electron rich thiophene can lead to interesting intramolecular charge transfer properties and novel biological activities. researchgate.net

The Role of Methoxy (B1213986) Substitution in Heterocyclic Systems and Its Impact on Reactivity

In the case of 2-methoxypyridine (B126380), the methoxy group at the 2-position can direct metallation to the C-3 position. researchgate.net This regioselectivity is crucial for the synthesis of 2,3-disubstituted pyridines. Computational studies have shown that the coordination of a lithium base to the pyridine nitrogen and the methoxy oxygen can stabilize the transition state for deprotonation at the C-3 position. researchgate.net This directed ortho-metallation is a powerful tool for the regioselective functionalization of the pyridine ring.

Furthermore, methoxy substitution can impact the biological activity of a molecule. The electron-donating nature of the methoxy group can enhance the binding affinity of a compound to its biological target by modulating its electronic distribution and hydrogen bonding capacity. tandfonline.com Computational studies on chromeno[4,3-b]pyridine derivatives have demonstrated that the position of the methoxy group can significantly affect the fluorescence properties of the molecule, highlighting its role in tuning the electronic and photophysical characteristics. nih.govresearchgate.net

Current Research Landscape of Thenoylpyridine Derivatives

The research landscape for thenoylpyridine derivatives is primarily focused on their synthesis and evaluation as biologically active agents. A variety of substituted thenoylpyridines and their fused analogs, thieno[2,3-b]pyridines, have been synthesized and investigated for their potential as anticancer agents. acs.org For example, certain 2-(alkoxycarbonyl)-3-anilinothieno[2,3-b]pyridine derivatives have shown potent antiproliferative activity by inhibiting tubulin polymerization. acs.org

While direct research on 2-Methoxy-3-thenoylpyridine is not extensively documented in publicly available literature, research on its isomers and closely related structures provides insight into the potential areas of interest. For instance, a patent assigned to Eisai Co., Ltd. describes the synthesis of (2-methoxypyridin-3-yl)(thiophen-2-yl)methanone, an isomer of the title compound, as part of a broader investigation into compounds with potential therapeutic applications. molbase.cn The synthesis of various substituted pyridines and thiophenes continues to be an active area of research, with a focus on developing efficient and regioselective synthetic methodologies.

Scope and Objectives of Academic Research on this compound

Given the limited specific research on this compound, there is considerable scope for future academic investigation. The primary objectives of such research would be to:

Develop and optimize synthetic routes: A key objective would be to establish efficient and scalable synthetic protocols for this compound. This could involve exploring various coupling strategies, such as the directed ortho-metallation of 2-methoxypyridine followed by reaction with a thiophene-3-carbonyl electrophile, or palladium-catalyzed cross-coupling reactions.

Thoroughly characterize the compound: A comprehensive spectroscopic and crystallographic analysis of this compound is necessary to fully understand its structural and electronic properties.

Investigate its chemical reactivity: Exploring the reactivity of the ketone linkage and the potential for further functionalization of both the pyridine and thiophene rings would open avenues for creating a library of novel derivatives.

Conduct computational studies: Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's frontier molecular orbitals, electrostatic potential, and potential for intermolecular interactions, which can help in predicting its reactivity and potential biological activity. nih.govresearchgate.net

Explore potential applications: Based on the properties of the pyridine-thiophene scaffold and the influence of the methoxy group, preliminary screening of this compound and its derivatives for biological activities (e.g., as kinase inhibitors, antimicrobial, or anticancer agents) would be a logical next step.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂S |

| Molecular Weight | 219.26 g/mol |

| IUPAC Name | (2-methoxypyridin-3-yl)(thiophen-3-yl)methanone |

| CAS Number | 332134-11-9 |

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxypyridin-3-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11-8(4-2-6-12-11)10(13)9-5-3-7-15-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEUNQSEPMMGIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 3 Thenoylpyridine

Retrosynthetic Analysis of the 2-Methoxy-3-thenoylpyridine Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available precursors by disconnecting key bonds. For this compound, two primary disconnection points are of strategic importance:

The Carbon-Carbon Bond of the Ketone Bridge: The bond between the carbonyl carbon and the pyridine (B92270) ring (C-C bond) is a logical point for disconnection. This leads to a 2-methoxypyridine (B126380) nucleophile (or its synthetic equivalent) and a thiophene-3-carbonyl electrophile (e.g., 3-thenoyl chloride). This approach suggests methods like Friedel-Crafts acylation or the reaction of an organometallic pyridine species with a thiophene (B33073) electrophile.

The Carbon-Oxygen Bond of the Methoxy (B1213986) Group: The ether linkage on the pyridine ring can be disconnected. This suggests that the methoxy group can be introduced late in the synthesis from a 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone) precursor. This disconnection points towards etherification reactions, such as the Williamson ether synthesis.

Combining these disconnections suggests a convergent synthesis where a functionalized pyridine and a functionalized thiophene are prepared separately and then joined, followed by or preceded by the introduction of the methoxy group. A plausible retrosynthetic pathway would involve disconnecting the C-C bond first, leading to precursors like 3-bromo-2-methoxypyridine (B87399) and a thiophene organometallic reagent, or 2-methoxy-3-lithiopyridine and 3-thenoyl chloride.

Classical Approaches to Pyridine and Thiophene Functionalization for this compound Synthesis

The formation of the crucial C-C bond linking the pyridine and thenoyl moieties can be achieved through several robust and well-documented methodologies.

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds between aromatic systems. To form the ketone linkage, a two-step process is typically required: first, the C-C bond is formed, and then a functional group is oxidized to the ketone. Alternatively, a carbonyl group can be introduced directly using a suitable acylating agent in a carbonylative coupling reaction.

Suzuki-Miyaura Coupling: This involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. For instance, 2-methoxy-3-bromopyridine could be coupled with thiophene-3-boronic acid. The resulting 2-methoxy-3-(thiophen-3-yl)pyridine would then require oxidation of the linking carbon to form the desired ketone.

Negishi Coupling: This reaction couples an organozinc compound with an organohalide, typically catalyzed by nickel or palladium. A potential route would involve the reaction of a 2-methoxy-3-halopyridine with a thienylzinc reagent.

Hiyama Coupling: This involves the coupling of organosilanes with organohalides catalyzed by palladium. mdpi.com Thienylsilanes can provide the target products in good yields. mdpi.com

These methods offer high functional group tolerance and are central to modern heterocyclic chemistry. nih.gov

| Reaction Name | Pyridine Reactant | Thiophene Reactant | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | 2-Methoxy-3-bromopyridine | Thiophene-3-boronic acid | Pd(PPh₃)₄ / Base |

| Negishi | 2-Methoxy-3-iodopyridine | 3-Thienylzinc chloride | Pd(PPh₃)₄ or NiCl₂(dppp) |

| Stille | 2-Methoxy-3-bromopyridine | 3-(Tributylstannyl)thiophene | Pd(PPh₃)₄ |

Condensation reactions provide an alternative pathway, either by building one of the heterocyclic rings or by forming the ketone bridge directly.

Friedel-Crafts Acylation: A classic method for forming aryl ketones is the Friedel-Crafts acylation. In this context, the electron-rich 2-methoxypyridine ring could act as the nucleophile, attacking 3-thenoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, the nitrogen atom in the pyridine ring can coordinate with the Lewis acid, potentially deactivating the ring or directing the acylation to an undesired position. Careful selection of reaction conditions is therefore critical.

Ring Synthesis: More complex condensation strategies can be used to construct the pyridine or thiophene ring itself with the necessary substituents in place. For example, variations of the Hantzsch pyridine synthesis could be adapted, or a thiophene ring could be formed via the Gewald reaction, incorporating the precursor to the thenoyl group. baranlab.orgmdpi.comresearchgate.net

Directed ortho-metalation (DoM) is a highly effective technique for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.educlockss.org A directing metalating group (DMG) on the ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. clockss.orguwindsor.ca

The methoxy group at the C-2 position of the pyridine ring can act as a DMG, directing lithiation to the C-3 position. researchgate.net The process would involve:

Treatment of 2-methoxypyridine with a strong lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78 °C) to prevent nucleophilic addition to the pyridine ring. clockss.orguwindsor.ca

This generates a 2-methoxy-3-lithiopyridine intermediate in situ.

This potent nucleophile can then be quenched with an appropriate thiophene-containing electrophile, such as 3-thenoyl chloride or 3-thiophenecarboxaldehyde. If the aldehyde is used, a subsequent oxidation step is required to yield the final ketone product.

This strategy offers excellent regiocontrol and is a highly convergent and efficient method for assembling the target scaffold. harvard.eduresearchgate.net

Introduction of the Methoxy Group in this compound Precursors

The 2-methoxy group is a key feature of the target molecule. Its introduction is typically achieved via etherification of a corresponding 2-hydroxypyridine precursor.

The Williamson ether synthesis is the most common and direct method for this transformation. It involves the reaction of an alkoxide with an organohalide. The precursor, (3-thenoyl)-2-hydroxypyridine, exists in tautomeric equilibrium with its 2-pyridone form. wikipedia.org In solution, the equilibrium can be influenced by solvent polarity, but for synthesis, the hydroxyl form is reacted. wikipedia.org

The synthesis proceeds in two steps:

Deprotonation: The 2-hydroxypyridine derivative is treated with a base to form the corresponding pyridin-2-olate anion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium methoxide (B1231860) (NaOMe).

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and is reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), via an Sₙ2 reaction to form the methoxy ether.

The choice of base and solvent is crucial to ensure high yields and avoid side reactions. This method is widely used for the synthesis of 2-alkoxypyridines from readily available 2-hydroxypyridine precursors. researchgate.net

| Precursor | Base | Methylating Agent | Typical Solvent |

|---|---|---|---|

| 2-Hydroxypyridine derivative | NaH | CH₃I | THF, DMF |

| 2-Hydroxypyridine derivative | K₂CO₃ | (CH₃)₂SO₄ | Acetone (B3395972), Acetonitrile |

| 2-Hydroxypyridine derivative | Ag₂O | CH₃I | Chloroform |

Evaluation of Methylating Reagents and Optimized Reaction Conditions

The methylation of the precursor, 2-hydroxy-3-thenoylpyridine, is a critical step in the synthesis of the target compound. The choice of methylating agent and reaction conditions can significantly impact the yield and purity of the final product, primarily by influencing the competition between N-methylation and O-methylation. researchgate.net Generally, O-alkylation of 2-hydroxypyridines is favored under conditions that promote reaction at the oxygen atom of the ambident nucleophile. researchgate.net

A systematic evaluation of various methylating reagents is crucial for optimizing the synthesis of this compound. Common methylating agents include methyl iodide, dimethyl sulfate, and diazomethane. The selection of the appropriate reagent is often dictated by factors such as reactivity, selectivity, cost, and safety considerations.

| Methylating Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Methyl Iodide | K₂CO₃ | Acetone | Reflux | Moderate to Good | General Knowledge |

| Dimethyl Sulfate | NaH | THF | 0 to RT | Good to Excellent | General Knowledge |

| Trimethylsilyldiazomethane | - | Benzene/Methanol | RT | Good | General Knowledge |

| Methyl Triflate | 2,6-lutidine | Dichloromethane | -78 to RT | High | General Knowledge |

Detailed Research Findings:

The O-methylation of 2-hydroxypyridine derivatives is influenced by the electronic nature of the substituents on the pyridine ring. scispace.com Electron-withdrawing groups, such as the thenoyl group at the 3-position, can decrease the nucleophilicity of the nitrogen atom, thereby favoring O-alkylation. The choice of base is also critical; strong, non-nucleophilic bases like sodium hydride (NaH) are often employed to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide. The solvent can also play a role in selectivity, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) and acetone being commonly used. Temperature control is essential to minimize side reactions and decomposition. For highly reactive methylating agents like methyl triflate, low temperatures are typically required.

Formation of the Thenoyl Moiety in this compound

The introduction of the 3-thenoyl group onto the 2-methoxypyridine ring is a key bond-forming step. This can be achieved through several established synthetic methods, including classical acylation reactions and modern cross-coupling strategies.

Friedel-Crafts Acylation: This is a classic method for the formation of aryl ketones. researchgate.netkhanacademy.orgacs.orgnih.govgoogle.comlibretexts.org In the context of this compound synthesis, this would involve the reaction of 2-methoxypyridine with 3-thenoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electron-donating nature of the methoxy group at the 2-position directs the incoming acyl group to the ortho and para positions. However, steric hindrance from the methoxy group may favor substitution at the 5-position. To achieve the desired 3-substitution, a directed metalation-acylation approach may be necessary, where the pyridine ring is first lithiated at the 3-position followed by quenching with 3-thenoyl chloride.

Weinreb Ketone Synthesis: The Weinreb ketone synthesis is a reliable method for preparing ketones from carboxylic acids or their derivatives, which avoids the common problem of over-addition seen with more reactive organometallic reagents. researchgate.netwikipedia.orgorientjchem.orgtcichemicals.comyoutube.com This methodology involves the reaction of an organometallic reagent with a Weinreb-Nahm amide (N-methoxy-N-methylamide). For the synthesis of this compound, this would typically involve the preparation of the Weinreb-Nahm amide of 3-thenoic acid. This amide can then be reacted with a 2-methoxy-3-pyridyl organometallic reagent, such as 2-methoxy-3-lithiopyridine or a 2-methoxy-3-pyridyl Grignard reagent, to afford the target ketone. The stability of the tetrahedral intermediate formed during the reaction prevents the addition of a second equivalent of the organometallic reagent.

Modern cross-coupling reactions offer powerful alternatives for the formation of the C-C bond between the pyridine and thenoyl moieties. These methods often exhibit high functional group tolerance and milder reaction conditions compared to classical methods.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. acs.orgnih.govrsc.orgorganic-chemistry.org For the synthesis of this compound, one could envision the coupling of a 2-methoxy-3-pyridylboronic acid or ester with 3-thenoyl chloride. Alternatively, a 3-thienylboronic acid could be coupled with a 2-methoxy-3-acylpyridine derivative. The reaction is typically catalyzed by a palladium(0) species with a phosphine (B1218219) ligand and requires a base.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgresearchgate.netwikipedia.orgrsc.orgresearchgate.net While not a direct method for ketone synthesis, it can be adapted. For instance, a Heck-type coupling could be used to introduce a vinyl group at the 3-position of 2-methoxypyridine, which could then be oxidized to the corresponding ketone.

Other palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling of organosilanes, could also be employed for the synthesis of the target molecule. researchgate.netsemanticscholar.org

Advanced and Green Synthetic Strategies for this compound

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. These "green" approaches aim to reduce reaction times, energy consumption, and waste generation.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. osti.govsemanticscholar.orgmdpi.comnih.gov The rapid heating provided by microwaves can accelerate reaction rates for many of the steps involved in the synthesis of this compound, including the methylation and cross-coupling reactions. For example, a microwave-assisted Suzuki coupling could significantly shorten the time required for the formation of the key C-C bond.

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, can also enhance reaction rates and yields, particularly in heterogeneous reactions. niscpr.res.inresearchgate.net The cavitation effect produced by ultrasound can lead to improved mass transport and activation of solid surfaces. In the context of this compound synthesis, ultrasound could be beneficial in reactions involving solid reagents or catalysts, such as a Friedel-Crafts acylation using a solid Lewis acid catalyst.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netuni-muenchen.deacs.orgrsc.org The synthesis of this compound could be adapted to a continuous flow process, where reagents are continuously pumped through a series of reactors. This approach would be particularly advantageous for exothermic reactions, as the high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation. Furthermore, unstable intermediates can be generated and consumed in situ, minimizing the risk of decomposition. A flow-based synthesis could involve sequential methylation and acylation or cross-coupling steps, potentially telescoping the synthesis into a more streamlined and efficient process.

Design and Application of Sustainable Catalysts (e.g., heterogeneous catalysis, organocatalysis)

The use of sustainable catalysts, such as heterogeneous catalysts and organocatalysts, offers significant advantages over traditional homogeneous metal catalysts, including ease of separation, potential for recyclability, and often milder reaction conditions.

Heterogeneous Catalysis:

Heterogeneous catalysts are materials that are in a different phase from the reactants. Their application in the synthesis of pyridine derivatives is aimed at improving catalyst recovery and reuse, thereby reducing metal contamination in the final product and minimizing waste.

One notable example is the use of Wells-Dawson heteropolyacids (H₆P₂W₁₈O₆₂·24H₂O) in the Hantzsch-like multicomponent condensation reaction to produce functionalized pyridines. While not a direct synthesis of an acylpyridine, this method highlights the potential of solid acid catalysts to promote pyridine ring formation under solvent-free conditions, achieving yields between 60-99%. The catalyst in these reactions can be recovered and reused, aligning with the principles of green chemistry.

Another approach involves the immobilization of metal catalysts on solid supports. For instance, palladium catalysts supported on functionalized polymers have been developed for C(sp³)–H arylation reactions. While this specific application is for arylation rather than acylation, the principle of supporting a metal catalyst on a polymer to enhance stability and recyclability is directly applicable to the development of catalysts for the synthesis of acylpyridines like this compound.

| Catalyst Type | Application | Key Advantages | Yield Range |

| Wells-Dawson Heteropolyacid | Hantzsch-like pyridine synthesis | Recyclable, Solvent-free conditions | 60-99% |

| Polymer-Supported Palladium | C-H Arylation of pyridines | Recyclable, Reduced metal leaching | Good |

Organocatalysis:

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This metal-free approach is inherently attractive from a sustainability perspective, as it avoids the use of potentially toxic and expensive heavy metals.

L-proline, a naturally occurring amino acid, has been effectively used as a catalyst for the one-pot synthesis of 1,4-dihydropyridine (B1200194) derivatives. derpharmachemica.comresearchgate.net This method, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium (B1175870) source, proceeds under mild and environmentally friendly conditions. derpharmachemica.comresearchgate.net While this synthesis yields dihydropyridines, subsequent oxidation can provide the aromatic pyridine core. The use of a biodegradable and inexpensive catalyst like L-proline represents a significant step towards a more sustainable synthetic route. derpharmachemica.comresearchgate.net

More recently, photochemical organocatalysis has emerged as a powerful tool for the functionalization of pyridines. nih.govnih.govresearchgate.netrecercat.catacs.org A dithiophosphoric acid has been identified as a trifunctional catalyst, acting as a Brønsted acid, a single-electron transfer reductant, and a hydrogen atom abstractor to enable the C-H functionalization of pyridines with allylic compounds. nih.govnih.govresearchgate.netrecercat.catacs.org This strategy offers a novel, metal-free pathway for creating new carbon-carbon bonds on the pyridine ring with high regioselectivity. nih.govnih.govresearchgate.netrecercat.catacs.org

| Organocatalyst | Reaction Type | Key Features |

| L-proline | One-pot synthesis of 1,4-dihydropyridines | Environmentally benign, Inexpensive, Mild conditions |

| Dithiophosphoric Acid | Photochemical C-H functionalization of pyridines | Metal-free, High regioselectivity, Trifunctional catalyst |

Strategies for Solvent Minimization and Utilization of Alternative Reaction Media

Reducing or eliminating the use of volatile organic solvents is a primary goal of green chemistry, as these solvents are often toxic, flammable, and contribute to environmental pollution.

Solvent-Free Synthesis:

Conducting reactions in the absence of a solvent, often referred to as neat or solvent-free synthesis, can significantly reduce waste and simplify product purification. Several methods for the synthesis of pyridine derivatives have been developed under solvent-free conditions.

For example, the Hantzsch-like condensation reaction catalyzed by Wells-Dawson heteropolyacids to produce functionalized pyridines is performed at 80°C without any solvent. This approach not only minimizes waste but can also lead to shorter reaction times and higher yields.

Another strategy is mechanochemical synthesis, which involves the use of mechanical force (e.g., grinding or milling) to initiate chemical reactions. This technique has been successfully applied to the synthesis of substituted pyridine derivatives. For instance, the ceric ammonium nitrate (B79036) (CAN) mediated oxidation of Hantzsch-type 1,4-dihydropyridines to the corresponding pyridines has been achieved in just 15 minutes under solvent-free mechanochemical conditions, with excellent yields.

Alternative Reaction Media:

When a solvent is necessary, the use of greener alternatives to traditional organic solvents is encouraged. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the low solubility of many organic compounds in water can be a challenge, the development of water-compatible catalytic systems is an active area of research. For example, the use of L-proline as a catalyst has enabled the synthesis of certain pyridine derivatives in aqueous media.

The following table summarizes various solvent minimization strategies and their application in the synthesis of pyridine-related compounds.

| Strategy | Specific Method | Application | Key Advantages |

| Solvent-Free | Neat reaction with heteropolyacid catalyst | Synthesis of functionalized pyridines | Reduced waste, Simplified purification |

| Solvent-Free | Mechanochemistry (grinding/milling) | Oxidation of dihydropyridines | Rapid reaction times, High yields, Reduced energy consumption |

| Alternative Media | Aqueous synthesis with organocatalyst | Synthesis of pyridine derivatives | Use of a non-toxic and abundant solvent |

By integrating these sustainable catalytic systems and solvent minimization strategies, the synthesis of this compound and other valuable pyridine derivatives can be made significantly more environmentally friendly and economically viable.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 Methoxy 3 Thenoylpyridine

Mechanistic Pathways of Key Transformations Involving 2-Methoxy-3-thenoylpyridine

The reactivity of this compound is dictated by the individual and collective electronic characteristics of its constituent parts. The electron-withdrawing nature of the pyridine (B92270) nitrogen, the aromaticity of the thiophene (B33073) ring, the electrophilicity of the carbonyl carbon, and the nucleophilicity of the methoxy (B1213986) oxygen all play crucial roles in the molecule's chemical transformations.

Nucleophilic Addition Reactions to the Ketone Carbonyl

The carbonyl group of the thenoyl moiety serves as a primary site for nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to addition reactions with a variety of nucleophiles. masterorganicchemistry.comwikipedia.orgchemguide.co.uk The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol product. libretexts.org

The reaction can be initiated by either negatively charged nucleophiles (e.g., Grignard reagents, organolithium compounds, hydrides) or neutral nucleophiles (e.g., amines, water, alcohols). youtube.comyoutube.com With neutral nucleophiles, the reaction is often catalyzed by acid to increase the electrophilicity of the carbonyl carbon through protonation of the carbonyl oxygen. youtube.com

The reactivity of the ketone in this compound is influenced by the electronic effects of the adjacent thiophene and pyridine rings. The thiophene ring, being electron-rich, can donate electron density to the carbonyl group, potentially reducing its electrophilicity compared to a simple alkyl ketone. Conversely, the electron-withdrawing nature of the pyridine ring can indirectly influence the carbonyl group's reactivity.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine and Thiophene Rings

The pyridine and thiophene rings of this compound exhibit distinct reactivities toward substitution reactions, governed by the electronic nature of these heterocyclic systems.

Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq When such reactions do occur, they typically proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quora.com The presence of the activating methoxy group at the 2-position, however, can influence this regioselectivity, potentially directing electrophiles to the 5-position.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (2-, 4-, and 6-positions). quora.comstackexchange.com This is due to the ability of the electronegative nitrogen to stabilize the anionic intermediate formed during the reaction. quora.comstackexchange.com In this compound, the methoxy group at the 2-position could potentially be displaced by a strong nucleophile, although this would depend on the reaction conditions and the nature of the nucleophile.

Thiophene Ring: The thiophene ring is significantly more reactive towards electrophilic aromatic substitution than benzene. derpharmachemica.com The sulfur atom can stabilize the cationic intermediate (arenium ion) through resonance. Electrophilic substitution on an unsubstituted thiophene occurs preferentially at the 2-position. In this compound, the thiophene ring is substituted at the 3-position by the thenoyl group. The directing effect of this acyl group, which is deactivating, would likely direct incoming electrophiles to the 5-position of the thiophene ring.

Reactions Involving the Methoxy Ether Linkage (e.g., dealkylation, rearrangement)

The methoxy group attached to the pyridine ring can undergo cleavage under specific conditions, most commonly through acidic dealkylation. organic-chemistry.orglibretexts.org This reaction typically involves protonation of the ether oxygen by a strong acid (such as HBr or HI), followed by nucleophilic attack of the conjugate base on the methyl group. libretexts.org This results in the formation of a 2-hydroxypyridine (B17775) derivative and a methyl halide. The cleavage of aryl methyl ethers is a common synthetic transformation. researchgate.net In some cases, Lewis acids can also mediate the cleavage of methoxy groups. nih.govnih.gov Rearrangement reactions involving the methoxy group are less common but can occur under specific thermal or photochemical conditions.

Kinetic Analysis of Reaction Rates and Processes for this compound

While specific kinetic data for reactions involving this compound are not extensively documented in the literature, the principles of chemical kinetics can be applied to understand and predict the rates of its transformations.

Determination of Rate Laws and Reaction Orders

The rate law for a given reaction of this compound would be determined experimentally by measuring the reaction rate as a function of the concentration of each reactant. For instance, in a nucleophilic addition to the carbonyl group, the rate law would likely take the form:

Rate = k[this compound]m[Nucleophile]n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These orders would be determined by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate.

Illustrative Data for a Hypothetical Nucleophilic Addition Reaction:

| Experiment | [this compound] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 6.0 x 10-4 |

Activation Energy Studies and Transition State Energetics

The activation energy (Ea) for a reaction of this compound represents the minimum energy required for the reactants to overcome the energy barrier and form products. It can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:

k = A * e(-Ea/RT)

where 'A' is the pre-exponential factor, 'R' is the gas constant, and 'T' is the temperature in Kelvin. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.

The activation energy provides insight into the transition state of the reaction. A higher activation energy implies a less stable, higher-energy transition state and a slower reaction rate. For example, the steric hindrance around the carbonyl group or the electronic deactivation of the aromatic rings would be expected to increase the activation energy for nucleophilic addition or electrophilic substitution, respectively.

Identification and In-Situ Characterization of Reaction Intermediates

For analogous compounds, such as substituted methoxypyridines, reactions with nucleophiles are known to proceed through various intermediates. For instance, the reaction of 2-chloropyridine-3,4-dicarbonitriles with sodium methoxide (B1231860) to form 2-methoxy derivatives is a well-established synthetic route. researchgate.net In such reactions, the formation of Meisenheimer-like intermediates could be postulated, but their direct observation and characterization for this compound itself are not documented. Advanced spectroscopic techniques such as rapid-injection NMR or stopped-flow UV-Vis spectroscopy would be necessary to capture and characterize these short-lived species.

Stereochemical Aspects of Reactions Involving the this compound Framework

The stereochemical outcomes of reactions involving the this compound framework are another area where specific research is lacking. The molecule itself is achiral, but reactions at the carbonyl group or on the pyridine or thiophene rings could potentially create stereocenters.

In the broader context of asymmetric catalysis involving pyridine derivatives, significant efforts have been made to control stereoselectivity. For example, the asymmetric formal [3 + 3] annulation of (E)-2-(3-phenylacryloyl)pyridine N-oxide with benzyl (B1604629) methyl ketone has been investigated using various chiral organocatalysts, leading to products with moderate enantiomeric excess. dntb.gov.ua Such studies underscore the potential for stereocontrolled transformations on pyridine-containing molecules. However, specific investigations into the stereochemical aspects of reactions directly involving the this compound scaffold have not been reported. The influence of the 2-methoxy group and the 3-thenoyl substituent on the facial selectivity of approaching reagents is a subject that warrants future investigation.

Catalytic Reaction Mechanisms

There is a notable absence of studies detailing the catalytic reaction mechanisms where this compound acts as either a substrate or a catalyst. While the pyridine nitrogen atom offers a potential site for coordination to a metal center, or to act as a Brønsted or Lewis base in organocatalysis, specific applications and mechanistic studies of this compound in catalysis are not found in the literature.

Research on related pyridine compounds has explored their use in various catalytic systems. For instance, the development of new mesogens based on 2-methoxy-3-cyanopyridine highlights the interest in the electronic properties of substituted pyridines, which can be relevant for their catalytic activity. researchgate.net However, a direct link to the catalytic mechanisms of this compound cannot be established from the available data. Elucidating how the electronic and steric properties of the methoxy and thenoyl groups would influence a catalytic cycle remains a topic for future research.

Spectroscopic Characterization Techniques for 2 Methoxy 3 Thenoylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of 2-Methoxy-3-thenoylpyridine, distinct signals are expected for the protons of the methoxy (B1213986) group, the pyridine (B92270) ring, and the thiophene (B33073) ring. The chemical shifts are influenced by the electron density around the protons, with the electronegative nitrogen and oxygen atoms, the sulfur atom, and the electron-withdrawing carbonyl group playing significant roles.

The methoxy (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of δ 3.9-4.1 ppm. The protons on the pyridine ring are anticipated to be a three-spin system, appearing as multiplets. The H-6' proton, adjacent to the nitrogen, would be the most downfield. The protons on the 3-substituted thiophene ring will also form a distinct three-spin system. Protons adjacent to the carbonyl group (H-4' on the pyridine ring and H-2/H-4 on the thiophene ring) will experience significant deshielding.

Spin-spin coupling between adjacent non-equivalent protons provides connectivity information. The magnitude of the coupling constant (J), measured in Hertz (Hz), is characteristic of the number of bonds separating the protons and their dihedral angle. For aromatic systems like pyridine and thiophene, typical ortho, meta, and para coupling constants are observed.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| OCH₃ | ~4.0 | Singlet (s) | N/A |

| Thiophene H-2 | ~8.0 | Doublet of doublets (dd) | J = 3.0, 1.2 Hz |

| Thiophene H-5 | ~7.6 | Doublet of doublets (dd) | J = 5.0, 3.0 Hz |

| Thiophene H-4 | ~7.4 | Doublet of doublets (dd) | J = 5.0, 1.2 Hz |

| Pyridine H-6' | ~8.3 | Doublet of doublets (dd) | J = 4.9, 1.9 Hz |

| Pyridine H-4' | ~7.8 | Doublet of doublets (dd) | J = 7.5, 1.9 Hz |

| Pyridine H-5' | ~7.2 | Doublet of doublets (dd) | J = 7.5, 4.9 Hz |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum is typically proton-decoupled, meaning each unique carbon atom appears as a single line. The chemical shifts are highly sensitive to the carbon's electronic environment.

The carbonyl (C=O) carbon is expected to be the most downfield signal, appearing around 185-195 ppm. The carbons of the aromatic pyridine and thiophene rings will resonate in the aromatic region (typically 110-160 ppm). The carbon attached to the methoxy group (C-2') will be significantly shifted downfield due to the oxygen's deshielding effect. The methoxy carbon itself will appear upfield, around 55-60 ppm.

Predicted ¹³C NMR Structural Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~190 |

| Pyridine C-2' | ~160 |

| Pyridine C-6' | ~150 |

| Pyridine C-4' | ~140 |

| Thiophene C-3 | ~138 |

| Thiophene C-2 | ~135 |

| Thiophene C-5 | ~128 |

| Thiophene C-4 | ~127 |

| Pyridine C-5' | ~120 |

| Pyridine C-3' | ~115 |

| OCH₃ | ~56 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks would appear between signals of protons that are coupled, typically two or three bonds apart. This would confirm the connectivity of protons within the pyridine ring (H-4'/H-5', H-5'/H-6') and the thiophene ring (H-2/H-4, H-4/H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the confident assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is exceptionally powerful for piecing together molecular fragments. Key expected correlations for this compound would include the signal from the methoxy protons to the C-2' carbon of the pyridine ring, and signals from the aromatic protons adjacent to the carbonyl group (H-4', H-2, H-4) to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can provide insights into the molecule's preferred conformation, such as the relative orientation of the pyridine and thiophene rings with respect to the central carbonyl group.

Solid-state NMR (ssNMR) is a technique used to analyze the structure and dynamics of materials in their solid phase. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR, these interactions provide valuable structural information.

For this compound, ssNMR could be used to:

Characterize Polymorphism: Identify and distinguish between different crystalline forms (polymorphs) of the compound, as the distinct packing arrangements in each polymorph would result in different ¹³C chemical shifts.

Study Molecular Packing: Provide information on intermolecular interactions and the packing of molecules within the crystal lattice.

Analyze Amorphous Content: Characterize non-crystalline or amorphous forms of the material.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance signal and obtain higher resolution spectra for solid samples.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its specific functional groups. Each type of bond (e.g., C=O, C-O, C=C, C-H) vibrates at a characteristic frequency.

The most prominent peak would likely be the strong C=O stretching vibration from the ketone group. The spectrum would also show bands for the aromatic C=C and C-H bonds of the two rings, as well as the C-O stretching of the methoxy ether group. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole.

Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (in -OCH₃) | 2950 - 2850 | Medium-Weak |

| C=O Stretch (Aryl Ketone) | 1680 - 1660 | Strong |

| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1270 - 1230 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1050 - 1010 | Medium |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Medium-Strong |

Based on a comprehensive search of available scientific literature and databases, there is currently no specific published data for the spectroscopic characterization of the chemical compound “this compound” corresponding to the detailed outline provided.

The search for experimental or theoretical data regarding the Raman, SERS, UV-Vis, and Mass Spectrometry of this compound did not yield any specific results for this molecule. The required information for the subsections—including molecular vibrations, electronic transitions, chromophore properties, solvatochromic effects, exact mass, and fragmentation pathways—is not available in the public domain through the conducted searches.

Information on related but structurally distinct compounds, such as other pyridine or pyrazine (B50134) derivatives, was found. However, in adherence to the strict instruction to focus solely on this compound, this information cannot be used to generate the requested article as the spectroscopic data would not be scientifically accurate for the specified compound.

Therefore, it is not possible to provide the requested article with the required level of detail and scientific accuracy at this time. Further experimental research on this compound would be necessary to generate the data needed to fulfill this request.

Advanced Spectroscopic Probes for this compound

Photoluminescence Spectroscopy (Fluorescence and Phosphorescence)

Photoluminescence spectroscopy is a powerful non-destructive technique used to investigate the electronic properties of molecules. It involves the absorption of photons (excitation) and the subsequent emission of photons (luminescence). This process can be divided into two main types: fluorescence and phosphorescence, which differ in the nature of the excited state and the timescale of emission.

Fluorescence is the emission of light from singlet excited states, and it is typically a rapid process, occurring on the nanosecond timescale. The fluorescence spectrum, which is a plot of emission intensity versus wavelength, is characteristically a mirror image of the absorption spectrum. For a compound like this compound, the presence of aromatic rings (pyridine and thiophene) and a carbonyl group suggests the potential for fluorescence, as these moieties are known chromophores. The methoxy group, being an electron-donating group, could further influence the fluorescence properties.

Phosphorescence is the emission of light from a triplet excited state. This process is spin-forbidden, resulting in a much longer lifetime, from microseconds to seconds. It is often observed at low temperatures to minimize non-radiative decay pathways. The study of phosphorescence can provide valuable information about the triplet state energy levels of the molecule.

Detailed research findings on the photoluminescent properties of this compound, such as its excitation and emission wavelengths, quantum yields, and fluorescence lifetimes, are not currently available in the published literature. Such data would be invaluable for understanding its photophysical behavior and assessing its potential for applications in areas like organic light-emitting diodes (OLEDs), sensors, or bio-imaging.

Data on Photoluminescence of this compound

| Parameter | Fluorescence | Phosphorescence |

| Excitation Wavelength (λex) | Data not available | Data not available |

| Emission Wavelength (λem) | Data not available | Data not available |

| Quantum Yield (Φ) | Data not available | Data not available |

| Lifetime (τ) | Data not available | Data not available |

| Stokes Shift | Data not available | Data not available |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, an XPS analysis would provide the following:

Elemental Composition: Confirmation of the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S).

Chemical State and Oxidation States: High-resolution spectra of the C 1s, N 1s, O 1s, and S 2p core levels would reveal the different chemical environments of these atoms. For instance:

The C 1s spectrum could be deconvoluted to identify carbons in the pyridine ring, thiophene ring, methoxy group, and carbonyl group.

The N 1s spectrum would provide information about the nitrogen atom in the pyridine ring.

The O 1s spectrum would distinguish between the oxygen in the methoxy group and the carbonyl group.

The S 2p spectrum would characterize the sulfur atom in the thiophene ring.

Specific binding energy data for the core level electrons of this compound are not documented in the scientific literature. The expected binding energies can be estimated based on typical values for similar functional groups, but experimental verification is necessary for accurate characterization.

Expected Core Level Binding Energies for this compound

| Element | Core Level | Chemical Group | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H (aromatic) | ~284.8 |

| C-N (pyridine) | ~285.5 | ||

| C-S (thiophene) | ~285.0 | ||

| C-O (methoxy) | ~286.5 | ||

| C=O (carbonyl) | ~288.0 | ||

| Nitrogen | N 1s | Pyridine | ~399-400 |

| Oxygen | O 1s | C-O (methoxy) | ~533 |

| C=O (carbonyl) | ~531-532 | ||

| Sulfur | S 2p | Thiophene | ~164-165 |

Crystallographic and Solid State Structural Analysis of 2 Methoxy 3 Thenoylpyridine

Single Crystal X-ray Diffraction (SCXRD) for Atomic Resolution Structure Determination

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. nih.gov For a successful SCXRD analysis of 2-Methoxy-3-thenoylpyridine, a high-quality single crystal is required. The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the constituent atoms, producing a unique diffraction pattern. By rotating the crystal and collecting diffraction data from multiple orientations, a complete three-dimensional map of the electron density can be generated. From this map, the positions of individual atoms can be determined with high precision, yielding detailed information about bond lengths, bond angles, and torsion angles.

While specific crystallographic data for this compound is not publicly available, studies on related 2-methoxypyridine (B126380) derivatives show that they often exhibit non-planar, bent conformations. rsc.orgresearchgate.net It is anticipated that the SCXRD analysis of this compound would reveal a similar distorted structure. The expected crystal system, space group, and unit cell dimensions would be determined from the diffraction data, providing a fundamental description of the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Chemical Formula | C11H9NO2S |

| Formula Weight | 219.26 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P21/c or Pca21 |

| a (Å) | 8-15 |

| b (Å) | 5-10 |

| c (Å) | 15-25 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z | 4 or 8 |

Micro-Electron Diffraction (MicroED) for Microcrystalline and Nanocrystalline Samples

In cases where growing single crystals of sufficient size for SCXRD is challenging, micro-electron diffraction (MicroED) offers a valuable alternative. This technique utilizes a transmission electron microscope to collect diffraction data from nanocrystals, often as small as a few hundred nanometers. The fundamental principles of MicroED are similar to those of X-ray diffraction, but it employs a beam of electrons instead of X-rays. Due to the stronger interaction of electrons with matter, even very small crystals can produce a measurable diffraction pattern.

For this compound, if only microcrystalline powders are obtainable, MicroED could provide the means to determine its atomic structure. The resulting data can be processed using similar software as for SCXRD to yield a detailed three-dimensional model of the molecule and its packing in the crystal lattice.

Conformational Analysis in the Solid State and Comparison with Solution-Phase Data

The solid-state conformation of this compound, as determined by crystallographic methods, provides a static picture of the molecule's preferred shape within the crystal lattice. Key conformational features include the dihedral angles between the pyridine (B92270) and thiophene (B33073) rings and the orientation of the methoxy (B1213986) group. In related pyridine derivatives, the conformation is often found to be non-planar. researchgate.net

It is important to compare this solid-state conformation with the likely conformations in the solution phase, which can be predicted using computational methods or inferred from spectroscopic data. nih.gov In solution, the molecule may exhibit greater conformational flexibility, and the observed solid-state structure may represent one of several low-energy conformers that is favored by the crystal packing forces.

Polymorphism and Co-crystallization Studies of this compound

There is currently no available scientific literature detailing polymorphism or co-crystallization studies specifically for this compound.

Theoretical and Computational Chemistry of 2 Methoxy 3 Thenoylpyridine

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground electronic state. These methods solve the Schrödinger equation, or its density-functional-based equivalent, to determine the molecule's stable structure and electronic characteristics.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Energies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical systems. wikipedia.org In a DFT study of 2-Methoxy-3-thenoylpyridine, the primary goal would be to find the molecule's most stable three-dimensional structure, known as the optimized geometry. researchgate.net

This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. researchgate.net Various exchange-correlation functionals (e.g., B3LYP, PBE0) combined with different basis sets (e.g., 6-31G(d), cc-pVTZ) would be employed to ensure the reliability of the results. The output of these calculations includes the total electronic energy of the molecule and the precise coordinates of each atom. This optimized geometry is the foundation for calculating other properties like vibrational frequencies and electronic descriptors. researchgate.net

Table 1: Representative Data from a Hypothetical DFT Geometry Optimization of this compound This table is illustrative and does not represent actual research data.

| Parameter | Method/Basis Set | Calculated Value |

|---|---|---|

| Total Electronic Energy | B3LYP/6-311++G(d,p) | -X.XXXX Hartrees |

| Dipole Moment | B3LYP/6-311++G(d,p) | Y.YYY Debye |

| C=O Bond Length | B3LYP/6-311++G(d,p) | ~1.22 Å |

| C-O (methoxy) Bond Length | B3LYP/6-311++G(d,p) | ~1.36 Å |

Ab Initio and Semi-Empirical Methods for Electronic Structure

Beyond DFT, other quantum mechanical methods can be used to study electronic structure.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parametrization. youtube.com While computationally more demanding than DFT, they provide a systematic way to improve accuracy. Applying these methods would yield wavefunctions, molecular orbital energies, and electron correlation effects, offering a deeper understanding of the electronic makeup of this compound.

Semi-Empirical Methods: Methods like AM1 and PM3 are based on the Hartree-Fock formalism but use approximations and parameters derived from experimental data to simplify calculations. youtube.commalayajournal.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger systems or longer timescale phenomena. malayajournal.org For this compound, they could be used for rapid initial geometry optimizations or for screening large conformational spaces before applying more accurate methods. youtube.com

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics

While quantum calculations focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule behaves in a more realistic environment.

The simulation would explore the molecule's conformational landscape, identifying different stable shapes (conformers) and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule, such as the rotation around the single bonds connecting the pyridine (B92270), carbonyl, and thiophene (B33073) rings. The results provide insights into the dominant conformations in solution and the timescales of conformational changes. researchgate.net

Electronic Structure and Reactivity Descriptors

From the electronic structure calculations, several descriptors can be derived to predict the chemical reactivity of this compound.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energies and Localization

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. Regions of the molecule where the HOMO is localized are susceptible to attack by electrophiles.

LUMO: This orbital acts as the electron acceptor. Regions where the LUMO is localized are prone to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more likely to be reactive. For this compound, FMO analysis would identify the most probable sites for electron donation and acceptance.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative and does not represent actual research data.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -X.XX | Likely on the electron-rich thiophene and methoxy (B1213986) groups |

| LUMO | -Y.YY | Likely on the electron-deficient pyridine ring and carbonyl group |

| HOMO-LUMO Gap | Z.ZZ | - |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It provides a guide to the molecule's charge distribution and is invaluable for predicting intermolecular interactions.

The MEP map uses a color scale to indicate different potential regions:

Red: Regions of negative potential, rich in electrons (e.g., around oxygen or nitrogen atoms). These areas are attractive to electrophiles.

Blue: Regions of positive potential, electron-poor (e.g., around hydrogen atoms bonded to electronegative atoms). These areas are attractive to nucleophiles.

Green/Yellow: Regions of neutral potential.

For this compound, an MEP map would highlight the electronegative oxygen of the carbonyl and methoxy groups and the nitrogen of the pyridine ring as sites for electrophilic attack. Conversely, it would indicate regions of positive potential that are susceptible to nucleophilic attack. This information is crucial for understanding how the molecule might interact with biological receptors or other reactants.

Calculation of Global and Local Reactivity Indices

For this compound, DFT calculations would be employed to determine the HOMO and LUMO energies, from which the global indices can be derived.

Table 1: Illustrative Global Reactivity Descriptors for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

| Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. |

| Electrophilicity (ω) | 1.95 eV | Quantifies the propensity of the molecule to act as an electrophile. |

Local Reactivity Indices , such as Fukui functions, pinpoint the most reactive sites within the molecule. These calculations reveal which atoms are most susceptible to nucleophilic attack (where an incoming nucleophile will bond) and electrophilic attack (the site from which an electron is most easily donated).

In this compound, the primary sites of interest would be the nitrogen of the pyridine ring, the sulfur of the thiophene ring, the carbonyl carbon, and the various carbon atoms on the aromatic rings. The carbonyl carbon is expected to be a strong electrophilic site, while the heteroatoms and aromatic rings would be the centers of nucleophilicity.

Computational Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data. Simulating spectra for a proposed structure allows for direct comparison with experimental results, confirming the identity and purity of a synthesized compound and aiding in the assignment of complex spectral features.

Simulated NMR, IR, and UV-Vis Spectra for Assignment and Validation

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. For this compound, a simulated IR spectrum would show characteristic peaks corresponding to specific functional groups. This is crucial for confirming the molecular structure.

Table 2: Predicted Dominant IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Methyl C-H Stretch | 2950-2850 | Medium |

| C=O Stretch (Ketone) | ~1660 | Strong |

| Aromatic C=C/C=N Stretch | 1600-1450 | Strong-Medium |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-S Stretch | 700-600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. The predicted shifts for this compound would help in assigning the signals observed in experimental spectra, confirming the connectivity of the atoms.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. The simulated spectrum for this compound would likely be characterized by intense π→π* transitions associated with the conjugated aromatic systems and weaker n→π* transitions from the carbonyl group and nitrogen heteroatom. rsc.org

Prediction of Photophysical Parameters using Time-Dependent DFT (TD-DFT)

Beyond simple absorption, TD-DFT can model the properties of excited states to predict a molecule's photophysical behavior, such as its ability to fluoresce or phosphoresce. researchgate.net This involves optimizing the geometry of the first excited singlet state (S₁) to calculate emission wavelengths and predict properties like the Stokes shift (the difference between the absorption and emission maxima).

For this compound, TD-DFT calculations could determine the nature of its primary electronic transitions and predict its potential as a fluorescent or phosphorescent material. The presence of heteroatoms can influence intersystem crossing rates, making the prediction of quantum yields a complex but important goal of such studies.

Table 3: Illustrative Photophysical Parameters for this compound from TD-DFT

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Absorption λmax (S0→S1) | 315 nm | Wavelength of maximum absorption for the lowest energy transition. |

| Oscillator Strength (f) | 0.45 | Theoretical intensity of the S0→S1 electronic transition. |

| Emission λmax (S1→S0) | 420 nm | Predicted wavelength of maximum fluorescence. |

| Stokes Shift | 105 nm | Energy difference between absorption and emission maxima. |

| Transition Character | π→π* | Nature of the electronic transition (HOMO to LUMO). |

Reaction Mechanism and Transition State Modeling

Computational chemistry is a cornerstone of modern mechanistic studies, allowing researchers to map out the entire energy landscape of a chemical reaction. This provides a detailed, step-by-step understanding of how reactants are converted into products.

Mapping of Potential Energy Surfaces (PES)

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its geometric coordinates. By exploring the PES, chemists can identify stable structures (reactants, intermediates, products) which correspond to energy minima, and transition states, which are first-order saddle points on the surface.

For a hypothetical reaction involving this compound, such as a nucleophilic addition to the carbonyl carbon, a PES scan would be performed. This involves systematically changing key geometric parameters (e.g., the distance between the incoming nucleophile and the carbonyl carbon) and calculating the energy at each point. The resulting surface would reveal the lowest-energy path from reactants to products.

Intrinsic Reaction Coordinate (IRC) Analysis to Confirm Reaction Pathways

Once a transition state structure has been located on the PES, its identity must be confirmed. An Intrinsic Reaction Coordinate (IRC) calculation serves this purpose. The IRC analysis follows the path of steepest descent from the transition state geometry in both forward and reverse directions. A true transition state will connect the reactant energy minimum with the product energy minimum along this path.

For the proposed nucleophilic addition to this compound, an IRC calculation would start from the optimized transition state geometry. The forward path would trace the formation of the new carbon-nucleophile bond, leading to the tetrahedral addition product. The reverse path would show the dissociation of the nucleophile, returning to the starting materials. This confirms that the identified saddle point is the correct transition state for the reaction under investigation. The energy profile along the IRC provides the activation energy barrier for the reaction. dntb.gov.uamdpi.com

Incorporation of Solvent Effects and Environmental Perturbations (e.g., Polarizable Continuum Model (PCM))

In the realm of computational chemistry, accurately modeling the behavior of a molecule in a real-world chemical environment is paramount. For a molecule like this compound, its structural and electronic properties can be significantly influenced by the surrounding solvent. The Polarizable Continuum Model (PCM) is a widely employed computational method to account for these solvent effects. wikipedia.org This model treats the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules, which would be computationally prohibitive. wikipedia.org

The fundamental principle of PCM is to place the solute molecule within a cavity created in the solvent continuum. wikipedia.org The solute's electron density polarizes the surrounding dielectric medium, which in turn creates a reaction field that interacts with the solute. This mutual polarization is calculated self-consistently, providing a more accurate representation of the molecule's electronic structure and properties in solution. The free energy of solvation in the PCM framework is typically calculated as the sum of three components: electrostatic interactions, dispersion-repulsion interactions, and the energy required to create the cavity within the solvent. wikipedia.org

For this compound, the application of PCM would be crucial in understanding its behavior in various solvent environments, from nonpolar to polar and protic to aprotic. Different versions of PCM, such as the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM), can be utilized depending on the specific computational software and the desired level of theory. wikipedia.org These calculations are commonly performed at the Density Functional Theory (DFT) or Hartree-Fock levels of theory. wikipedia.org

Detailed Research Findings

The choice of solvent is expected to have a marked effect on the molecular properties of this compound. As the polarity of the solvent increases, a corresponding increase in the molecule's dipole moment would be anticipated. This is due to the stabilization of the charge-separated resonance structures by the polar environment. The table below illustrates the hypothetical effect of different solvents on the calculated dipole moment of this compound.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| n-Hexane | 1.88 | 3.25 |

| Chloroform | 4.81 | 4.10 |

| Acetone (B3395972) | 20.7 | 5.50 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 6.20 |

| Water | 80.1 | 6.85 |

Furthermore, solvent polarity is expected to influence the electronic absorption spectra of this compound. Specifically, the π → π* and n → π* electronic transitions would likely exhibit solvatochromism. For a polar molecule like this compound, an increase in solvent polarity would likely lead to a bathochromic (red) shift for π → π* transitions and a hypsochromic (blue) shift for n → π* transitions. This is because the excited state of a π → π* transition is generally more polar than the ground state, and is thus stabilized to a greater extent by a polar solvent. Conversely, the ground state of an n → π* transition is more stabilized by hydrogen bonding in protic solvents than the excited state. The following table provides a hypothetical representation of these shifts.

| Solvent | π → π* Transition (nm) | n → π* Transition (nm) |

|---|---|---|

| n-Hexane | 280 | 350 |

| Chloroform | 285 | 342 |

| Acetone | 292 | 330 |

| Dimethyl Sulfoxide (DMSO) | 298 | 325 |

| Water | 305 | 315 |

It is important to note that while PCM is a powerful tool, it does have limitations. The model primarily accounts for electrostatic interactions and may not fully capture non-electrostatic effects such as specific hydrogen bonding, which can be significant in protic solvents. wikipedia.org In cases where explicit solute-solvent interactions are crucial, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, where the first solvation shell is treated explicitly and the bulk solvent as a continuum, may provide a more accurate description. miami.edu

Derivatization Chemistry and Analog Synthesis of 2 Methoxy 3 Thenoylpyridine

Modification of the Ketone Moiety

The carbonyl group of the ketone is a primary site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

The ketone can be readily converted into corresponding alcohols, amines, and, through multi-step processes, esters.

Alcohols: Reduction of the ketone to a secondary alcohol is a fundamental transformation. This is commonly achieved using reducing agents like sodium borohydride in a suitable solvent such as a mixture of tetrahydrofuran (B95107) (THF) and methanol (MeOH) mdpi.com. This reaction is typically high-yielding and proceeds under mild conditions at room temperature mdpi.com.

Amines: The conversion of the ketone to an amine can be accomplished through reductive amination libretexts.org. This two-part process involves the initial reaction of the ketone with ammonia, a primary amine, or a secondary amine to form an imine intermediate. The subsequent reduction of this imine, often in the same pot, yields the corresponding primary, secondary, or tertiary amine libretexts.org.

Esters: The synthesis of esters from the ketone would likely proceed via a Baeyer-Villiger oxidation. This reaction involves treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which would insert an oxygen atom adjacent to the carbonyl group. Depending on the migratory aptitude of the pyridine (B92270) and thiophene (B33073) rings, this could lead to the formation of an ester linkage.

Table 1: Potential Reactions for Ketone Moiety Modification (Alcohols, Amines, Esters)

| Starting Material | Reagent(s) | Expected Product | Product Type |

|---|---|---|---|

| 2-Methoxy-3-thenoylpyridine | Sodium borohydride (NaBH₄) | (2-Methoxypyridin-3-yl)(thiophen-3-yl)methanol | Secondary Alcohol |

| This compound | Ammonia (NH₃), reducing agent | 1-((2-Methoxypyridin-3-yl)(thiophen-3-yl))methanamine | Primary Amine |

The carbonyl group readily undergoes condensation reactions with nitrogen-based nucleophiles to form various imine derivatives.

Oximes: Reaction of this compound with hydroxylamine results in the formation of an oxime wikipedia.org. This condensation reaction typically occurs under mild conditions and can be used for the identification and characterization of ketones wikipedia.org.

Hydrazones: Hydrazones are synthesized by treating the ketone with hydrazine or its derivatives, such as cyanoacetyl hydrazine nih.govresearchgate.net. These reactions are often carried out in a suitable solvent like ethanol or dioxane nih.govresearchgate.net. The resulting hydrazide-hydrazone derivatives can serve as versatile intermediates for the synthesis of other heterocyclic compounds nih.govresearchgate.net.